molecular formula C12H11N3OS B2446623 (6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone CAS No. 210235-77-1

(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone

Cat. No. B2446623
CAS RN: 210235-77-1
M. Wt: 245.3
InChI Key: VAEFXRDLMYHPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone” is a chemical compound with the molecular formula C12H11N3OS . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H11N3OS . Unfortunately, the specific 3D structure or 2D Mol file is not available in the search results.

Scientific Research Applications

Drug Synthesis and Medicinal Chemistry

The compound serves as a building block for designing novel drugs. Medicinal chemists can modify its structure to create derivatives with enhanced properties. Researchers have synthesized analogs with diverse pharmacological activities, such as antihistaminic, antiulcer, and antiprotozoal effects .

properties

IUPAC Name

(6-amino-1-methyl-2-sulfanylidenepyrimidin-5-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-15-11(13)9(7-14-12(15)17)10(16)8-5-3-2-4-6-8/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEFXRDLMYHPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=NC1=S)C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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